molecular formula C10H12BrCl2NO B1439906 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride CAS No. 1220033-83-9

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride

Cat. No. B1439906
M. Wt: 313.01 g/mol
InChI Key: PMGNNCQWDXJRBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of BCPP consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring is substituted with bromine and chlorine atoms.


Physical And Chemical Properties Analysis

BCPP is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Fungicidal Activity

A series of compounds, including those related to 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride, have been synthesized for pharmacological and agrochemical screening, demonstrating fungicidal activity. This suggests potential applications in agriculture as fungicides (Kuzenkov & Zakharychev, 2009).

Phosphodiesterase 4 Inhibition

The compound has been used in the synthesis of phosphodiesterase 4 inhibitors, indicating its potential in the development of therapeutic agents for various health conditions (Ochi et al., 2014).

Synthetic Applications in Alkaloid Synthesis

Its derivatives have found use in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, highlighting its utility in complex organic synthesis and drug discovery (Baeza et al., 2010).

Development of Learning and Memory Compounds

Derivatives of this compound have been synthesized as part of research into new compounds potentially active in learning and memory processes. This suggests its role in the development of neuroactive drugs (Pinza & Pifferi, 1978).

Electronic and Non-Linear Optical Properties Study

The compound has been utilized in studies exploring electronic and non-linear optical (NLO) properties, contributing to the understanding of material science and electronics (Nazeer et al., 2020).

Potential Antibacterial Activity

Synthesized derivatives of this chemical have shown antibacterial activity against various bacterial strains, indicating its relevance in antimicrobial research (Bogdanowicz et al., 2013).

Safety And Hazards

BCPP is classified as an irritant . It should be handled with appropriate safety measures to prevent exposure. More detailed safety data can be found in its Material Safety Data Sheet .

properties

IUPAC Name

3-(2-bromo-4-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO.ClH/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNNCQWDXJRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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